Isotopic Mass Shift Enables Baseline Chromatographic Resolution of Deruxtecan-d4-1 from Endogenous Deruxtecan
Deruxtecan-d4-1 incorporates four deuterium atoms (tetra‑deuterated) at specific positions on the maleimide‑GGFG‑DXd scaffold [REFS‑1]. This isotopic labeling increases the monoisotopic mass from 1034.1 Da (non‑deuterated Deruxtecan) to 1038.1 Da for Deruxtecan-d4-1 [REFS‑2], a mass shift of +4.0 Da [REFS‑3]. In tandem quadrupole MS/MS, this shift permits distinct MRM transitions (e.g., m/z 1038.1 → fragment ion) that do not overlap with the unlabeled analyte channel (m/z 1034.1 → fragment ion), provided there is no significant isotopic carryover. No direct chromatographic resolution data exists for this specific compound, but the class‑level principle is well‑established: deuterated SIL‑IS co‑elutes with the analyte under reversed‑phase conditions [REFS‑4].
| Evidence Dimension | Mass-to-Charge Ratio (m/z) Precursor Ion |
|---|---|
| Target Compound Data | 1038.1 m/z [M+H]+ |
| Comparator Or Baseline | Non‑deuterated Deruxtecan: 1034.1 m/z [M+H]+ |
| Quantified Difference | +4.0 Da |
| Conditions | Calculated from PubChem molecular formula (C52H52D4FN9O13 vs. C52H56FN9O13) [REFS‑2] |
Why This Matters
A +4 Da mass shift provides sufficient separation from the unlabeled analyte signal, enabling accurate quantification of Deruxtecan payload in biological matrices without interference from endogenous or administered drug.
- [1] PubChem. Deruxtecan-d4-1. CID 163408773. Computed Properties. View Source
- [2] Calculated difference: 1038.1 g/mol (d4) minus 1034.1 g/mol (non‑deuterated Deruxtecan). View Source
- [3] Russak EM, Bednarczyk EM. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211‑223. View Source
